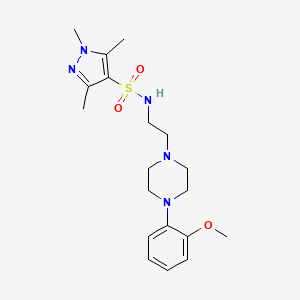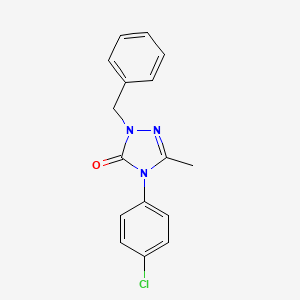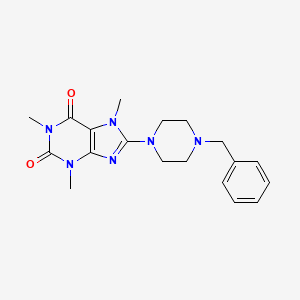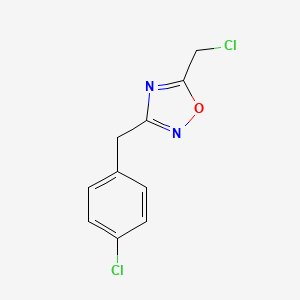![molecular formula C9H12N4OS B3015508 6-(butylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 878065-97-5](/img/structure/B3015508.png)
6-(butylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives typically involves the reaction of 2-substituted 5-aminopyridines with various reagents . For instance, directed lithiation of Boc or pivaloyl derivatives of 2-substituted 5-aminopyridines with BuLi–TMEDA in diethyl ether at –10 °C can yield 4-lithio derivatives, which are then quenched with CO2 to give the analogous C-4 carboxylic acids . These acids can be converted to 6-substituted pyrido[3,4-d]pyrimidin-4(3H)-ones by reaction with formamide or, more optimally, formamidine acetate .Scientific Research Applications
Adenosine Receptor Affinity and Antimicrobial Applications
Adenosine Receptor Affinity : Pyrazolo[3,4-d]pyrimidines, including variants similar to "6-(butylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one," have been identified as a general class of compounds with significant affinity for A1 adenosine receptors. This affinity suggests potential applications in the development of therapies targeting cardiovascular diseases, neurodegenerative disorders, and other conditions where adenosine receptors play a key role. Specific compounds within this class have demonstrated promising activity, underscoring the therapeutic potential of these derivatives (Harden, Quinn, & Scammells, 1991).
Antimicrobial Applications : Pyrazolo[3,4-d]pyrimidines have also been synthesized and tested for their biological activity against various microbial strains. Studies have revealed that these compounds exhibit significant antimicrobial effects, offering a foundation for the development of new antimicrobial agents. The incorporation of specific derivatives into materials like polyurethane varnish and printing ink paste has shown to impart antimicrobial properties to these surfaces, indicating the versatility of these compounds in applications beyond pharmaceuticals (El‐Wahab et al., 2015).
Anticancer and Anti-inflammatory Applications
Anticancer Activities : Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. This research underscores the potential of these compounds in cancer therapy, particularly in targeting specific molecular pathways involved in cancer progression (Rahmouni et al., 2016).
Anti-inflammatory Properties : Derivatives of pyrazolo[3,4-d]pyrimidin-4-ones have been explored for their nonsteroidal anti-inflammatory properties without the typical ulcerogenic activity associated with many NSAIDs. This suggests a potential for developing safer anti-inflammatory medications that mitigate the gastrointestinal side effects common to many existing drugs (Auzzi et al., 1983).
Herbicidal and Pesticidal Applications
Herbicidal Activity : Research into 6-arylthio-3-methylthio-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones has demonstrated that certain derivatives exhibit good inhibitory activities against agricultural pests such as Brassica napus (rape) and Echinochloa crusgalli (barnyard grass), highlighting the potential for these compounds in developing new herbicides and pest management solutions (Luo et al., 2017).
Future Directions
properties
IUPAC Name |
6-butylsulfanyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4OS/c1-2-3-4-15-9-11-7-6(5-10-13-7)8(14)12-9/h5H,2-4H2,1H3,(H2,10,11,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDXKXYOWAMEDIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NC2=C(C=NN2)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3,4-dimethoxyphenyl)-2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B3015431.png)
![1-(4-fluorophenyl)-N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3015433.png)
![N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide](/img/structure/B3015436.png)

![[5-[(Dimethylamino)methyl]-1-methylpyrazol-4-yl]methanamine](/img/structure/B3015438.png)
![N-(3-chloro-2-methylphenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B3015439.png)




![N-[(1-Ethylsulfonylcyclopropyl)methyl]prop-2-enamide](/img/structure/B3015445.png)
